Cas no 1807249-29-1 (4-Fluoro-2-iodonicotinonitrile)

4-Fluoro-2-iodonicotinonitrile 化学的及び物理的性質
名前と識別子
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- 4-Fluoro-2-iodonicotinonitrile
-
- インチ: 1S/C6H2FIN2/c7-5-1-2-10-6(8)4(5)3-9/h1-2H
- InChIKey: XGEZHHLSGFETAS-UHFFFAOYSA-N
- ほほえんだ: IC1C(C#N)=C(C=CN=1)F
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 10
- 回転可能化学結合数: 0
- 複雑さ: 164
- 疎水性パラメータ計算基準値(XlogP): 1.4
- トポロジー分子極性表面積: 36.7
4-Fluoro-2-iodonicotinonitrile 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A029008977-250mg |
4-Fluoro-2-iodonicotinonitrile |
1807249-29-1 | 95% | 250mg |
$980.00 | 2022-03-31 | |
Alichem | A029008977-1g |
4-Fluoro-2-iodonicotinonitrile |
1807249-29-1 | 95% | 1g |
$3,068.70 | 2022-03-31 |
4-Fluoro-2-iodonicotinonitrile 関連文献
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Jien Wu,Hai-Bao Zhang,Jin-Ling Xu,Russell J. Cox,Thomas J. Simpson,Lian-Hui Zhang Chem. Commun., 2010,46, 333-335
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Y. Maximilian Klein,Edwin C. Constable,Catherine E. Housecroft,Alessandro Prescimone CrystEngComm, 2015,17, 2070-2073
-
Ying Zhou,Kondapa Naidu Bobba,Xue Wei Lv,Dan Yang,Nithya Velusamy,Jun Feng Zhang Analyst, 2017,142, 345-350
-
Jianan Gu,Yue Gu,Shubin Yang Chem. Commun., 2017,53, 12642-12645
-
Cheng Zhang,Wei Wang,Yi-Cheng Li,Yan-Ge Yang,Yue Wu,Lin Liu J. Mater. Chem. A, 2018,6, 6800-6805
-
Guoning Li,Jiajun Zhang,Weisong Li,Kai Fan,Chunjian Xu Nanoscale, 2018,10, 9252-9260
-
Lara Cala,Abraham Mendoza,Francisco J. Fañanás,Félix Rodríguez Chem. Commun., 2013,49, 2715-2717
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Shixiong Sun,Xueping Sun,Yi Liu,Jian Peng,Yuegang Qiu,Yue Xu,Jinxu Zhang,Qing Li,Chun Fang,Jiantao Han,Yunhui Huang J. Mater. Chem. A, 2019,7, 17248-17253
4-Fluoro-2-iodonicotinonitrileに関する追加情報
Professional Introduction to 4-Fluoro-2-iodonicotinonitrile (CAS No. 1807249-29-1)
4-Fluoro-2-iodonicotinonitrile (CAS No. 1807249-29-1) is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and chemical research. This compound, characterized by its unique structural and electronic properties, serves as a versatile intermediate in the synthesis of various bioactive molecules. Its molecular structure incorporates both fluorine and iodine substituents, which are strategically positioned on a nicotinonitrile backbone. These functional groups not only enhance its reactivity but also contribute to its utility in medicinal chemistry applications.
The significance of 4-fluoro-2-iodonicotinonitrile lies in its role as a building block for the development of novel therapeutic agents. The presence of a fluorine atom at the 4-position and an iodine atom at the 2-position allows for further functionalization through cross-coupling reactions, such as Suzuki-Miyaura and Stille couplings. These reactions are pivotal in constructing complex molecular architectures, which are often essential for achieving high binding affinity and selectivity in drug design.
In recent years, there has been a surge in research focused on the development of small-molecule inhibitors targeting various biological pathways. Among these, enzymes involved in cancer metabolism have become a hot area of investigation. 4-Fluoro-2-iodonicotinonitrile has been employed in the synthesis of inhibitors designed to disrupt key metabolic processes in tumor cells. For instance, studies have demonstrated its utility in creating nicotinamide adenine dinucleotide (NAD+) pathway modulators, which play a crucial role in energy metabolism and are often dysregulated in cancerous tissues.
The incorporation of fluorine into drug candidates is well-documented for its ability to enhance pharmacokinetic properties, including bioavailability and metabolic stability. The electron-withdrawing nature of fluorine can also influence the electronic distribution within the molecule, thereby affecting its binding interactions with biological targets. Similarly, the iodine atom serves as an excellent handle for further chemical manipulation, enabling the construction of more complex scaffolds through palladium-catalyzed reactions.
Recent advancements in medicinal chemistry have highlighted the importance of fluorinated heterocycles in the development of antiviral and anti-inflammatory agents. Researchers have leveraged 4-fluoro-2-iodonicotinonitrile to synthesize derivatives with enhanced efficacy against pathogens such as influenza virus. The fluorine substituent has been shown to improve binding affinity to viral proteases, while the iodine moiety allows for further derivatization to optimize pharmacological properties.
The compound's utility extends beyond pharmaceutical applications into materials science and agrochemicals. Its unique reactivity makes it a valuable precursor for synthesizing advanced materials with tailored electronic properties. Additionally, fluorinated compounds are increasingly being explored for their potential in crop protection chemicals, where they offer improved stability and environmental compatibility.
In conclusion, 4-fluoro-2-iodonicotinonitrile (CAS No. 1807249-29-1) represents a cornerstone in modern synthetic chemistry and drug discovery. Its strategic placement of fluorine and iodine substituents on a nicotinonitrile core provides unparalleled flexibility for constructing complex bioactive molecules. As research continues to uncover new therapeutic targets and synthetic methodologies, this compound is poised to remain at the forefront of innovation in both academia and industry.
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